4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(phenylamino)ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(phenylamino)methylene-benzenesulfonamide
- N-ethyl-4-methylbenzenesulfonamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
Uniqueness
4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfonamide group and phenylaminoethyl moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(2-anilinoethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-13-7-9-15(10-8-13)20(18,19)17-12-11-16-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
InChI Key |
WVQAVIFRTXFOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=CC=C2 |
Origin of Product |
United States |
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